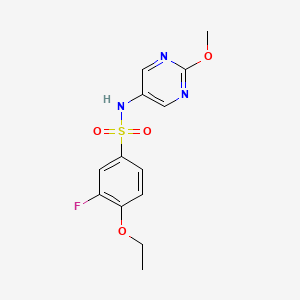

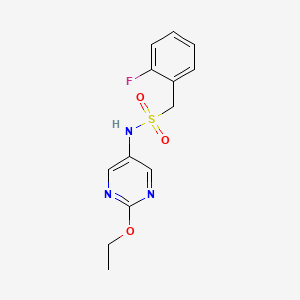

![molecular formula C21H19NO5 B6429210 methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate CAS No. 1705057-16-4](/img/structure/B6429210.png)

methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate” is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate” is complex, with a benzofuran ring as a core structural unit . The absorption and emission spectra and dipole moments of similar compounds have been studied in solvents of different polarities at room temperature .Chemical Reactions Analysis

Benzofuran derivatives have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This process is conducive to the construction of complex benzofuran ring systems .Aplicaciones Científicas De Investigación

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate has been used in various scientific research applications. This compound has been used to study its effects on biochemical and physiological processes, as well as its mechanism of action. For example, this compound has been used to study the effects of spirobenzofuran scaffolds on the regulation of gene expression. In addition, it has been used to develop new synthetic methods for the synthesis of spirobenzofuran scaffolds.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit potent and selective cytotoxicity against certain cell lines , suggesting that they may target cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the function of a key enzyme, disrupt a critical cellular structure, or modulate a signaling pathway, thereby affecting the growth and survival of the cells .

Result of Action

The compound has been found to exhibit potent and selective cytotoxicity against certain cell lines . This suggests that the compound’s action results in the death of these cells, likely through the disruption of critical cellular processes or structures.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and composition of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate has several advantages for use in laboratory experiments. For example, this compound is relatively stable and can be stored for long periods of time. In addition, this compound is relatively inexpensive and can be synthesized in a short period of time. However, this compound also has several limitations. For example, this compound can be toxic when used in high concentrations, and it can be difficult to purify.

Direcciones Futuras

There are several potential future directions for research involving methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate. For example, further research could be conducted to examine the potential therapeutic effects of this compound in the treatment of various diseases. In addition, further research could be conducted to examine the potential interactions of this compound with other drugs and to develop new synthetic methods for its synthesis. Finally, further research could be conducted to examine the potential biochemical and physiological effects of this compound on various biological processes.

Métodos De Síntesis

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate is synthesized using a multi-step process. The first step involves the condensation of 3-chloro-1-propene with 2-aminopiperidine to form the desired spirobenzofuran scaffold. The next step involves the addition of this compound 2-bromobenzoate to the scaffold, followed by the addition of sodium hydroxide to form the desired compound.

Propiedades

IUPAC Name |

methyl 2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-26-19(24)15-8-3-2-7-14(15)18(23)22-12-6-11-21(13-22)17-10-5-4-9-16(17)20(25)27-21/h2-5,7-10H,6,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABCMQHTMABMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)

![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)

![1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6429194.png)

![2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide](/img/structure/B6429216.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429222.png)